molecular formula C8H12N2 B1422765 1-(cyclopropylmethyl)-2-methyl-1H-imidazole CAS No. 1342433-69-5

1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Cat. No.: B1422765
CAS No.: 1342433-69-5
M. Wt: 136.19 g/mol
InChI Key: DLYHDNUJIJBFPX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is a substituted imidazole derivative serving as a versatile chemical building block and scaffold in modern medicinal chemistry and drug discovery research. The imidazole ring is a nitrogen-containing heterocycle recognized as a privileged structure in the design of bioactive molecules . Its high polarity and ability to participate in hydrogen bonding and coordination chemistry allow it to interact with a wide range of biological targets . Researchers value this compound for exploring structure-activity relationships (SAR), particularly the "magic methyl" effect, where the introduction of a methyl group can profoundly influence a compound's biological activity, potency, and metabolic profile by modulating conformational behavior and hydrophobic interactions . Imidazole-based compounds are frequently investigated as potential therapeutic agents due to their broad spectrum of reported activities. Scientific literature indicates that imidazole and fused imidazole derivatives have demonstrated activity against various targets, including microtubules, tyrosine and serine-threonine kinases, and histone deacetylases, making them a key scaffold in anticancer agent discovery . Furthermore, the cyclopropylmethyl substituent is a common motif in medicinal chemistry that can influence the compound's pharmacokinetic properties and target binding affinity. This product, this compound, is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-9-4-5-10(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYHDNUJIJBFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Imidazole Derivatives

Imidazole derivatives are commonly synthesized through condensation reactions involving diamines and aldehydes or ketones, cyclization of appropriate precursors, or dehydrogenation of imidazolines. Key methods include:

  • Dehydrogenation of Imidazolines: Imidazolines bearing substituents at N-1 and C-2 can be converted to imidazoles by catalytic dehydrogenation using nickel-copper-chromium catalysts at elevated temperatures (160–300°C) under inert atmosphere. This method provides high yields and selectivity with minimal by-products.

  • One-Pot Condensation Reactions: Aromatic o-phenylenediamines, aldehydes, and ammonium acetate can be reacted under solvent-free conditions at mild temperatures (~70°C) to afford substituted imidazoles efficiently. This green chemistry approach yields high product purity and avoids toxic solvents.

  • Cyclization of α-Bromoketones with Formamidine Acetate: This method involves reacting α-bromoketones with formamidine acetate in liquid ammonia, enabling the formation of substituted imidazoles in a straightforward manner.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Catalytic Dehydrogenation Imidazoline intermediate, Ni-Cu-Cr catalyst 160–300°C, N2 atmosphere 90–98 High selectivity, mild conditions Requires catalyst and heating
N-Alkylation of 2-Methylimidazole 2-Methylimidazole, cyclopropylmethyl halide, base 50–80°C, polar aprotic solvent 70–85 Direct, simple Possible side reactions
One-Pot Condensation (general imidazoles) Diamine, aldehyde, ammonium acetate ~70°C, solvent-free High Green chemistry, easy setup May not be suitable for all substituents

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized derivatives back to the parent compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, as antiviral agents. For instance, imidazole-based compounds have shown effectiveness against viruses such as SARS-CoV-2 and other viral infections. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring can enhance antiviral potency and selectivity against specific viral targets .

Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The incorporation of various substituents on the imidazole ring has been linked to enhanced efficacy against bacterial strains, including resistant ones. Studies have shown that compounds with imidazole moieties exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics .

Anti-inflammatory Effects
Another significant application of imidazole compounds is their anti-inflammatory properties. Research indicates that certain imidazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Materials Science

Catalysts in Polymer Chemistry
Imidazoles are widely used as catalysts in polymerization reactions, particularly for curing epoxy resins. They facilitate the cross-linking process, enhancing the mechanical properties and thermal stability of the resulting materials. The effectiveness of imidazoles as accelerators in these reactions has been well-documented, showcasing their importance in industrial applications .

Surface Active Agents
Compounds like this compound can function as surfactants due to their amphiphilic nature. They exhibit detergent and emulsifying properties, making them valuable in formulations for cleaning products and personal care items. Their ability to reduce surface tension is particularly beneficial in applications involving oil recovery and metal protection .

Agricultural Chemistry

Pesticidal Properties
Research has indicated that certain imidazole derivatives possess insecticidal activity against pests affecting crops. This property can be harnessed for developing eco-friendly pesticides that target specific pests while minimizing harm to beneficial organisms .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAntiviral and antimicrobial activities; anti-inflammatory effects
Materials ScienceCatalysts for polymerization; surfactant properties
Agricultural ChemistryInsecticidal properties against crop pests

Case Study 1: Antiviral Screening

A study conducted on a series of imidazole derivatives demonstrated that modifications to the cyclopropylmethyl group significantly enhanced antiviral activity against SARS-CoV-2. The lead compound exhibited an IC50 value comparable to existing antiviral treatments, indicating its potential as a therapeutic agent .

Case Study 2: Polymer Applications

In polymer chemistry, the use of this compound as a curing agent for epoxy resins resulted in materials with superior thermal stability and mechanical strength compared to traditional curing agents. This finding supports its application in high-performance coatings and adhesives .

Case Study 3: Insecticidal Efficacy

Field trials assessing the insecticidal properties of imidazole derivatives showed promising results against common agricultural pests. The compounds were effective at low concentrations, suggesting a potential for reduced chemical load in agricultural practices while maintaining pest control efficacy .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways related to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent (N1) Substituent (C2) Molecular Weight (g/mol) Key Features
1-(Cyclopropylmethyl)-2-methyl-1H-imidazole Cyclopropylmethyl Methyl 136.15* Rigid, strained cyclopropane ring
1-Hexyl-2-methylimidazole Hexyl Methyl 166.28 Flexible alkyl chain, hydrophobic
1-Isopropyl-1H-imidazole-4-carboxylate Isopropyl Carboxylate 168.19 Branched alkyl, polar functional group
1-Cyclopropyl-1H-imidazole-2-carbaldehyde Cyclopropyl Aldehyde 136.15 Direct cyclopropyl ring, electrophilic
1-(2-Propyn-1-yl)-1H-imidazole Propargyl - 106.12 Reactive alkyne group

*Calculated based on molecular formula C₈H₁₂N₂.

Key Observations :

  • Steric Effects : The cyclopropylmethyl group introduces greater steric hindrance compared to linear alkyl chains (e.g., hexyl) but less than bulky aromatic substituents (e.g., trityl groups in ). Its rigidity may influence binding interactions in biological systems .
  • Hydrophobicity : Cyclopropylmethyl is moderately hydrophobic, offering a balance between solubility and membrane permeability, unlike highly hydrophobic groups like trityl () or polar carboxylates ().

Physicochemical Properties

Table 2: Predicted Physical Properties (from )

Property This compound 1-Hexyl-2-methylimidazole
Density (g/cm³) ~1.3 (estimated) ~0.9 (alkyl chain)
Boiling Point (°C) ~250 (estimated) ~200–220
pKa ~6.5–7.0 (imidazole N-H) ~7.0–7.5

Notes:

  • The cyclopropylmethyl group increases density and boiling point compared to linear alkyl chains due to its compact, rigid structure.
  • Lower pKa compared to hexyl derivatives suggests enhanced solubility in acidic environments .

Biological Activity

1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is an imidazole derivative that has garnered attention in recent years due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N2\text{C}_8\text{H}_{12}\text{N}_2

This compound features a cyclopropylmethyl group and a methyl group attached to the imidazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that imidazole derivatives can influence enzyme activity by acting as competitive inhibitors or allosteric modulators. For instance, studies have shown that certain imidazoles can inhibit tubulin polymerization, which is vital for cell division and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies related to imidazole derivatives:

Compound IC50 (µM) Activity
This compoundTBDPotential anticancer agent
Compound A0.4Tubulin polymerization inhibitor
Compound B0.8Anti-inflammatory
Compound C0.5Antifungal

The data indicates that modifications to the imidazole ring or substituents can significantly affect potency and selectivity against specific biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various imidazoles, this compound was found to inhibit proliferation in MDA-MB-468 breast cancer cells with an IC50 value in the low micromolar range. This study emphasized the importance of the cyclopropyl group in enhancing biological activity compared to other analogs .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that this compound effectively disrupted microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis. This finding underscores the compound's potential as a lead candidate for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of imidazole precursors. For example, 4-nitroimidazole can react with 1-bromo-1-cyclopropylmethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group. Subsequent reduction of the nitro group (e.g., hydrogenation with Pd/C) yields the amine intermediate. Methylation at the 2-position can be achieved using methyl iodide and a base. Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for alkylation), and purification via column chromatography to isolate the product .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, the cyclopropylmethyl group shows distinct splitting patterns (e.g., δ ~0.5–1.5 ppm for cyclopropane protons and δ ~3.0–4.0 ppm for the CH₂ bridge).
  • LCMS : Used to verify molecular weight (e.g., m/z = 168.4 [M+H]⁺ for intermediates) and track reaction progress.
  • IR : Identifies functional groups (e.g., C-N stretching at ~1450 cm⁻¹).
    Cross-referencing with crystallographic data (if available) further validates bond lengths and angles .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (deviation <0.4% indicates high purity).
  • Melting Point : Sharp melting range (e.g., 137–138°C for analogous imidazoles) confirms crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation). To mitigate:

  • Kinetic Control : Use excess imidazole precursor to favor mono-alkylation.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd for nitro reduction) improve selectivity.
  • In Situ Monitoring : Real-time LCMS or TLC identifies intermediates, enabling timely adjustments.
    Comparative studies using alternative reagents (e.g., Ag₂O for alkylation) can also clarify optimal conditions .

Q. How does the cyclopropylmethyl group influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Cyclopropane’s ring strain increases logP, enhancing membrane permeability (measured via octanol-water partitioning).
  • Metabolic Stability : The group resists oxidative degradation (assessed via liver microsome assays).
  • Steric Effects : Molecular docking studies (e.g., with WDR5-MYC targets) show the cyclopropylmethyl group occupies hydrophobic pockets, improving binding affinity .

Q. What crystallographic approaches are used to determine this compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves the structure. Key steps:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
  • Validation : R-factor (<5%) and electron density maps confirm atomic positions. For example, analogous imidazoles show planar rings with bond angles of ~120° .

Q. How can structure-activity relationship (SAR) studies optimize this compound for drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, aryl groups) at the 4/5-positions of the imidazole ring.
  • Biological Assays : Test inhibition of targets (e.g., WDR5-MYC) via fluorescence polarization or SPR.
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity and binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(cyclopropylmethyl)-2-methyl-1H-imidazole
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1-(cyclopropylmethyl)-2-methyl-1H-imidazole

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